molecular formula C18H25N5O2 B2862816 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide CAS No. 2034561-96-9

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide

Cat. No.: B2862816
CAS No.: 2034561-96-9
M. Wt: 343.431
InChI Key: JQCPAPWXUIRUAP-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide (CAS 2034561-96-9) is a synthetic small molecule with a molecular formula of C18H25N5O2 and a molecular weight of 343.42 g/mol . This benzamide derivative features a 1,2,3-triazole ring system, a moiety of high interest in medicinal chemistry and chemical biology for its role in forming molecular interactions and its application in click chemistry . The compound's structure incorporates a morpholino group, a common pharmacophore known to influence solubility and bioavailability, and a defined stereocenter, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery . Its primary research applications include serving as a key intermediate in the synthesis of more complex bioactive molecules and as a tool compound in pharmacological profiling. The presence of both hydrogen bond donor and acceptor groups (1 and 5, respectively) and a topological polar surface area of approximately 72.3 Ų suggests potential for cell permeability, making it relevant for probing biological targets such as neurotransmitter receptors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-14(2)17(13-23-8-7-19-21-23)20-18(24)15-3-5-16(6-4-15)22-9-11-25-12-10-22/h3-8,14,17H,9-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCPAPWXUIRUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide is a synthetic compound that incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H20N4OS
  • Molecular Weight : 304.4 g/mol
  • CAS Number : 2034561-93-6

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. A related study demonstrated that triazole-based compounds could inhibit the growth of various cancer cell lines by disrupting microtubule dynamics .

Compound Cell Line IC50 (nM) Mechanism of Action
This compoundMCF-7 (breast cancer)TBDInhibition of tubulin polymerization
Related Triazole CompoundHeLa (cervical cancer)46G2/M phase arrest

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Tubulin Polymerization : Similar to other triazole derivatives, it may disrupt microtubule formation.
  • Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cell lines.
  • Pro-apoptotic Effects : It may promote apoptosis in malignant cells through various signaling pathways.

Case Studies and Research Findings

A significant study investigated the effects of triazole derivatives on human cancer cell lines. The findings suggested that the introduction of various substituents on the triazole ring could enhance biological activity. For example:

  • A derivative with a morpholine group showed improved solubility and bioavailability compared to simpler structures.

In another case study involving a series of triazole compounds, researchers found that modifications at the 4-position of the benzamide significantly influenced anticancer potency and selectivity .

Comparison with Similar Compounds

Core Structural Features

The compound shares structural motifs with several benzamide-triazole hybrids and morpholine-containing analogs (Table 1):

Compound Name / ID Key Features Bioactivity / Application Reference
Target Compound Benzamide + morpholine + triazole-substituted alkyl chain Not explicitly stated N/A
, Compound 7 Morpholino-methanone + triazole + allyl-methoxyphenoxy group Anticancer (breast cancer cells)
, Compound 30 Benzamide + morpholino-triazine + ureido linker Kinase inhibition (synthesis focus)
, Title Compound 3-Methylbenzamide + N,O-bidentate directing group (no triazole/morpholine) Metal-catalyzed C–H functionalization

Key Observations :

  • Morpholine Contribution : Morpholine in the target compound and ’s Compound 30 improves solubility, a critical factor in drug design .

Functional Group Impact on Properties

Functional Group Target Compound , Compound 4 , Compound 30
Triazole 1H-1,2,3-triazol-1-yl 1H-1,2,3-triazol-1-yl Absent (triazine instead)
Morpholine Para-substituted on benzamide Absent (methanone substitution) Linked to triazine core
Bioactivity Not reported IC₅₀ ~8 µM (MCF-7 cells) Kinase inhibition (unspecified)

Notable Trends:

  • Substitution at the benzamide para-position (morpholine vs. halogens in ’s Compounds 4–6) significantly alters electronic properties and bioactivity .
  • Triazole-containing analogs (–8) exhibit higher nitrogen content (~12% vs. ~10% in non-triazole derivatives), influencing polarity and metabolic stability .

Analytical Techniques

  • X-ray Crystallography : Widely used for structural confirmation (e.g., ’s compound , refined via SHELXL ).
  • Elemental Analysis : Critical for verifying purity, as seen in ’s compounds (e.g., Compound 5: Br 15.4% theoretical vs. 15.3% experimental) .
  • NMR Spectroscopy : Used to confirm triazole proton environments (δ 7.5–8.2 ppm for aromatic H; δ 13.0 ppm for NH-triazole in ).

Preparation Methods

Nucleophilic Aromatic Substitution

4-Chlorobenzoic acid reacts with morpholine under high-temperature conditions (150–180°C) in the presence of a base (e.g., K$$2$$CO$$3$$) to yield 4-morpholinobenzoic acid. This method, though straightforward, suffers from moderate yields (50–65%) due to competing hydrolysis.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 160°C
  • Time: 24–48 hours

Palladium-Catalyzed Amination

A more efficient approach utilizes Buchwald-Hartwig amination with 4-bromobenzoic acid and morpholine. Pd(OAc)$$_2$$/Xantphos catalytic systems enable coupling at lower temperatures (100–120°C), achieving yields >80%.

Optimized Protocol :

  • Catalyst: Pd(OAc)$$_2$$ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs$$2$$CO$$3$$
  • Solvent: Toluene
  • Temperature: 110°C

Synthesis of 3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine

Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction between 1-azido-3-methylbutan-2-amine and a terminal alkyne provides regioselective access to the 1,4-disubstituted triazole. Copper(I) iodide (CuI) in aqueous tert-butanol at 50°C achieves >90% conversion.

Stepwise Procedure :

  • Synthesis of 1-azido-3-methylbutan-2-amine :
    • Starting material: 1-bromo-3-methylbutan-2-amine
    • Reaction with NaN$$_3$$ in DMF at 80°C (Yield: 85%).
  • CuAAC Reaction :
    • Alkyne: Propargyl alcohol or substituted acetylene
    • Catalyst: CuI (10 mol%)
    • Solvent: H$$_2$$O/t-BuOH (1:1)
    • Time: 4 hours

Metal-Free Triazole Formation

For systems sensitive to metal residues, strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) derivatives offers an alternative. However, this method is less efficient for bulky substrates (Yield: 60–70%).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 4-morpholinobenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine. Yields exceed 75% under optimized conditions.

Critical Parameters :

  • Molar ratio (Acid:Amine:EDCI:HOBt): 1:1.2:1.5:1.5
  • Temperature: 0°C to room temperature
  • Reaction time: 12–18 hours

Mixed Anhydride Method

Using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF), the mixed anhydride intermediate reacts efficiently with the amine, yielding 70–80% of the target amide.

Analytical Characterization and Optimization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.05 (s, 1H, triazole-H), 7.78–6.63 (m, 4H, aromatic-H), 4.61–4.56 (m, 1H, CH-NH), 3.69 (s, 4H, morpholine-OCH$$2$$), 1.24 (d, J = 6.8 Hz, 6H, CH(CH$$3$$)$$2$$).
  • HRMS : m/z calculated for C$${18}$$H$${25}$$N$$5$$O$$2$$ [M+H]$$^+$$: 368.2081, found: 368.2079.

Yield Optimization Table

Step Method Catalyst/Reagent Yield (%) Reference
Triazole formation CuAAC CuI/Hünig’s base 92
Amide coupling EDCI/HOBt DCM, RT 78
Morpholine introduction Buchwald-Hartwig Pd(OAc)$$_2$$/Xantphos 83

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-morpholinobenzamide, and how can regioselectivity be ensured?

  • Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. For regioselectivity, employ propargylamine derivatives and azides under mild conditions (e.g., room temperature, Cu(I) catalysts). Purification via column chromatography or crystallization ensures product integrity. Structural validation requires NMR (1H/13C) and HRMS, as demonstrated in analogous triazole-acetamide syntheses .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, which handles anisotropic displacement parameters and twinning. Preprocess data with WinGX for integration and absorption corrections. Reference the SHELX suite’s robustness in small-molecule crystallography, particularly for morpholine and triazole-containing systems .

Q. What spectroscopic techniques are critical for confirming the compound’s structural identity?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1678 cm⁻¹, triazole C-N at ~1287 cm⁻¹) .
  • NMR : Analyze splitting patterns for the morpholine (δ 3.6–3.8 ppm, multiplet) and triazole protons (δ 7.5–8.0 ppm) .
  • HRMS : Confirm molecular ion peaks with <2 ppm error .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC50 values. Compare with structurally related compounds, such as LSD1 inhibitors (e.g., bomedemstat), which share benzamide and triazole motifs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to enzymatic targets like LSD1 or kinases?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using protein structures from the PDB (e.g., LSD1: 5YJB). Validate with MD simulations (AMBER/GROMACS) to assess binding stability. QSAR models can optimize substituents on the morpholine or triazole groups .

Q. What strategies resolve contradictions in elemental analysis data, such as C/H/N discrepancies?

  • Methodology : Re-evaluate combustion conditions (e.g., oxygen purity, sample homogeneity). Cross-validate with XPS or CHNS microanalysis. For example, in eugenol-triazole derivatives, observed vs. calculated carbon values deviated by ≤0.1% after recalibration .

Q. How does the morpholine moiety influence pharmacokinetic properties, and how can this be optimized?

  • Methodology : Assess logP (octanol-water partition) via shake-flask experiments or computational tools (ChemAxon). Modify morpholine substituents (e.g., introduce fluorine) to enhance blood-brain barrier penetration, as seen in related CNS-targeting compounds .

Q. What advanced techniques characterize its reactivity under catalytic conditions (e.g., Suzuki coupling)?

  • Methodology : Use Pd(PPh3)4 as a catalyst for cross-coupling at the benzamide’s para-position. Monitor reaction progress via LC-MS. Compare with analogous triazole-benzamide derivatives functionalized with bromo or chloro groups .

Q. How can in vitro metabolic stability be assessed, and what structural modifications improve half-life?

  • Methodology : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Block labile sites (e.g., methyl groups on the triazole) to reduce CYP450-mediated oxidation, a strategy validated in morpholine-containing drugs .

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